molecular formula C40H47N3O7S2 B12376064 (2Z)-3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-2-[(2E)-2-[3-[(E)-2-(1,3,3-trimethyl-5-sulfoindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indole-5-sulfonate

(2Z)-3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-2-[(2E)-2-[3-[(E)-2-(1,3,3-trimethyl-5-sulfoindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indole-5-sulfonate

Cat. No.: B12376064
M. Wt: 746.0 g/mol
InChI Key: MUENJVFYRXNHST-UHFFFAOYSA-N
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Description

The compound “(2Z)-3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-2-[(2E)-2-[3-[(E)-2-(1,3,3-trimethyl-5-sulfoindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indole-5-sulfonate” is a complex organic molecule with potential applications in various scientific fields. This compound features multiple functional groups, including indole, sulfonate, and alkyne, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the indole core, the introduction of the sulfonate group, and the attachment of the alkyne and other substituents. Typical reaction conditions may include:

    Formation of the Indole Core: This step might involve cyclization reactions using precursors such as aniline derivatives and ketones.

    Introduction of the Sulfonate Group: Sulfonation reactions using reagents like sulfur trioxide or chlorosulfonic acid.

    Attachment of the Alkyne and Other Substituents: This could involve Sonogashira coupling reactions or other cross-coupling methods.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize costs. This may include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The alkyne and indole groups can be oxidized under specific conditions.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The sulfonate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

Biology

In biological research, the compound might be used as a probe to study cellular processes, given its potential to interact with various biomolecules.

Medicine

The compound could have potential therapeutic applications, such as acting as a drug candidate for targeting specific diseases.

Industry

In industrial applications, the compound might be used in the development of new materials, dyes, or catalysts.

Mechanism of Action

The mechanism by which the compound exerts its effects would depend on its interactions with molecular targets. For instance, it might bind to specific enzymes or receptors, modulating their activity and influencing cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • **(2Z)-3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-2-[(2E)-2-[3-[(E)-2-(1,3,3-trimethyl-5-sulfoindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indole-5-sulfonate
  • **(2E)-3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-2-[(2E)-2-[3-[(E)-2-(1,3,3-trimethyl-5-sulfoindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indole-5-sulfonate

Uniqueness

The unique combination of functional groups in the compound provides distinct chemical properties and reactivity, making it valuable for specific applications that similar compounds might not be suitable for.

Properties

Molecular Formula

C40H47N3O7S2

Molecular Weight

746.0 g/mol

IUPAC Name

(2Z)-3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-2-[(2E)-2-[3-[(E)-2-(1,3,3-trimethyl-5-sulfoindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indole-5-sulfonate

InChI

InChI=1S/C40H47N3O7S2/c1-7-23-41-38(44)14-9-8-10-24-43-35-20-18-31(52(48,49)50)27-33(35)40(4,5)37(43)22-16-29-13-11-12-28(25-29)15-21-36-39(2,3)32-26-30(51(45,46)47)17-19-34(32)42(36)6/h1,15-22,25-27H,8-14,23-24H2,2-6H3,(H2-,41,44,45,46,47,48,49,50)

InChI Key

MUENJVFYRXNHST-UHFFFAOYSA-N

Isomeric SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)O)[N+](=C1/C=C/C3=C/C(=C/C=C\4/C(C5=C(N4CCCCCC(=O)NCC#C)C=CC(=C5)S(=O)(=O)[O-])(C)C)/CCC3)C)C

Canonical SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)O)[N+](=C1C=CC3=CC(=CC=C4C(C5=C(N4CCCCCC(=O)NCC#C)C=CC(=C5)S(=O)(=O)[O-])(C)C)CCC3)C)C

Origin of Product

United States

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